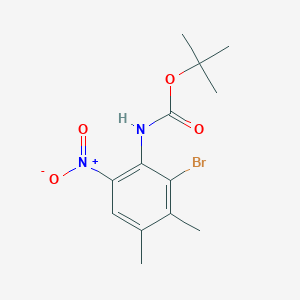
Tert-butyl (2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate typically involves the reaction of 2-bromo-3,4-dimethyl-6-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or other nucleophiles in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substituted carbamates
- Amino derivatives
- Carboxylic acids
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate is primarily based on its ability to undergo various chemical transformations. The bromine atom can participate in substitution reactions, while the nitro group can be reduced to an amino group, allowing for further functionalization. These transformations enable the compound to interact with different molecular targets and pathways, making it a valuable tool in synthetic chemistry and potential drug development.
Comparación Con Compuestos Similares
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
Uniqueness: The presence of both a nitro group and a bromine atom on the phenyl ring distinguishes tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate from other similar compounds. This unique combination of functional groups allows for a wider range of chemical reactions and applications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H17BrN2O4 |
|---|---|
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C13H17BrN2O4/c1-7-6-9(16(18)19)11(10(14)8(7)2)15-12(17)20-13(3,4)5/h6H,1-5H3,(H,15,17) |
Clave InChI |
NUYXEDZJTVAIOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)Br)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


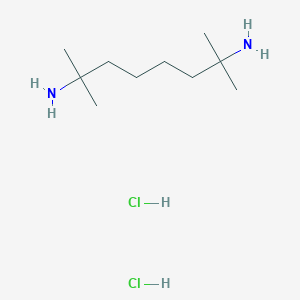

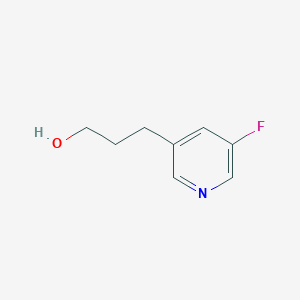
![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
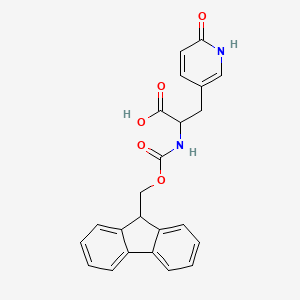
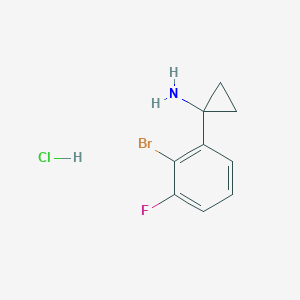

![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
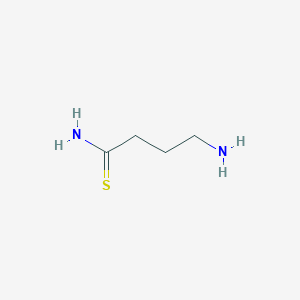
![4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B13501145.png)

![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)
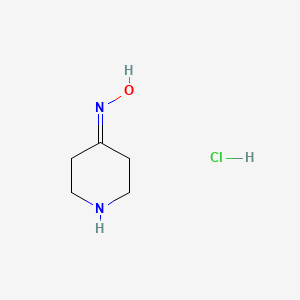
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
